5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole
Overview
Description
5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole is a compound that features a trifluoromethoxy group attached to an isoindole structure. The trifluoromethoxy group is known for its unique electronic and steric properties, which make it an interesting substituent in various fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of an appropriate precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield. The use of trifluoromethylation reagents that are stable and easy to handle is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to target proteins by providing additional hydrogen bonding interactions and increasing lipophilicity . This can lead to improved efficacy and reduced side effects in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ethers: Compounds with a trifluoromethoxy group attached to different aromatic or heteroaromatic rings.
Fluorinated isoindoles: Isoindole derivatives with other fluorine-containing substituents, such as trifluoromethyl or difluoromethyl groups.
Uniqueness
5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole is unique due to the specific positioning of the trifluoromethoxy group on the isoindole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)14-8-2-1-6-4-13-5-7(6)3-8/h1-3,13H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVQHJSIHQKWLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101250465 | |
Record name | 2,3-Dihydro-5-(trifluoromethoxy)-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101250465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211532-42-1 | |
Record name | 2,3-Dihydro-5-(trifluoromethoxy)-1H-isoindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211532-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-5-(trifluoromethoxy)-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101250465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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